N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride: Structural Analytics, Synthetic Workflows, and Applications in Targeted Drug Discovery
N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride: Structural Analytics, Synthetic Workflows, and Applications in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), heterocyclic aliphatic amines serve as highly privileged pharmacophores. N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) [1] is a versatile building block characterized by a pyrimidine core linked to a chiral secondary amine. This in-depth technical guide explores the physicochemical properties, mechanistic utility, and validated synthetic protocols for this compound, providing drug development professionals with a self-validating framework for its integration into targeted therapeutics, such as kinase inhibitors and CNS-active agents.
Chemical Identity and Structural Analytics
The compound consists of a pyrimidine ring—a ubiquitous motif in FDA-approved drugs—substituted at the 4-position with an N-methylated ethanamine side chain. It is supplied as a dihydrochloride salt.
Structural Advantages
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Pyrimidine Core: Acts as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases (e.g., interacting with the Met/Leu backbone).
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Secondary Amine: The N-methyl group provides a vector for solvent-exposed interactions or salt-bridge formation with acidic residues (Asp/Glu) in target binding pockets.
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Chiral Center: The alpha-carbon (C1 of the ethanamine chain) is chiral, allowing for stereospecific spatial vectoring of the amine group to optimize binding affinity and selectivity.
Physicochemical Properties
Table 1: Core Physicochemical and Crystallographic Data
| Property | Value |
| Chemical Name | N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride |
| CAS Number | 1255717-40-8 |
| Molecular Formula | C₇H₁₁N₃ · 2HCl |
| Molecular Weight | 210.10 g/mol |
| Physical Form | Crystalline Solid |
| Salt Form Rationale | Prevents amine oxidation; reduces hygroscopicity |
Mechanistic Role in Drug Design
The strategic selection of N-methyl-1-(4-pyrimidinyl)ethanamine in drug design is driven by its dual functionality. The pyrimidine ring acts as a rigid anchor, while the flexible, basic amine chain probes the surrounding electrostatic environment.
Fig 1. Pharmacophore mapping of the compound within a typical kinase binding pocket.
The Causality of the Salt Form
Free base secondary amines are notoriously difficult to handle; they are prone to atmospheric oxidation, CO₂ absorption (forming carbamates), and are often viscous oils. Conversion to the dihydrochloride salt protonates both the secondary amine and one of the pyrimidine nitrogens, yielding a highly stable, free-flowing crystalline powder that ensures precise stoichiometric weighing during biological assays and library synthesis.
Synthetic Workflows & Experimental Protocols
The most robust and scalable method for synthesizing this compound is via the Direct Reductive Amination of 4-acetylpyrimidine with methylamine [2].
Reagent Selection Causality
Sodium triacetoxyborohydride (NaBH(OAc)₃ / STAB) is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups on STAB reduce its nucleophilicity. Consequently, STAB selectively reduces the transient imine intermediate without prematurely reducing the starting ketone (4-acetylpyrimidine) into an unwanted secondary alcohol [3].
Step-by-Step Methodology
Step 1: Imine Formation and Reduction (One-Pot)
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Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-acetylpyrimidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
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Amine Addition: Add methylamine hydrochloride (1.5 eq) followed by triethylamine (1.5 eq) to liberate the free methylamine in situ. Stir at room temperature for 1 hour to allow the imine intermediate to form.
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Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.4 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Quench: Quench the reaction carefully with saturated aqueous NaHCO₃.
Step 2: Workup and Extraction
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Extract the aqueous layer three times with dichloromethane (DCM).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base (N-methyl-1-(4-pyrimidinyl)ethanamine) as an oil.
Step 3: Dihydrochloride Salt Formation
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Dissolve the crude free base in a minimum volume of anhydrous diethyl ether or tetrahydrofuran (THF).
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Dropwise, add 2.0 M HCl in diethyl ether (2.5 eq) while stirring vigorously at 0°C.
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A white precipitate will form immediately. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the target dihydrochloride salt .
Fig 2. Synthetic workflow for one-pot reductive amination and subsequent salt formation.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be validated. The self-validating system relies on the mass shift in LC-MS and the distinct proton integration in ¹H NMR.
Table 2: Analytical Characterization Data
| Analytical Method | Target Parameter | Expected Observation |
| ¹H NMR (D₂O, 400 MHz) | Pyrimidine Protons | ~9.1 ppm (s, 1H), ~8.8 ppm (d, 1H), ~7.6 ppm (d, 1H) |
| ¹H NMR (D₂O, 400 MHz) | Aliphatic Protons | ~4.6 ppm (q, 1H, CH), ~2.7 ppm (s, 3H, N-CH₃), ~1.6 ppm (d, 3H, C-CH₃) |
| LC-MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 138.1 (corresponds to the free base mass of 137.1) |
| HPLC (Reverse Phase) | Purity Assessment | >95% Area Under Curve (UV detection at 254 nm) |
| Elemental Analysis | Chlorine Content | ~33.7% (Confirms the dihydrochloride stoichiometry) |
Note: NMR samples of the dihydrochloride salt should be run in D₂O or CD₃OD, as the salt is insoluble in CDCl₃. The amine protons will exchange with deuterium and will not be visible in D₂O.
References
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NextSDS. (n.d.). N-methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride — Chemical Identifiers. Retrieved April 4, 2026, from [Link]
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Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines - Reductive Amination of Aldehydes and Ketones. Retrieved April 4, 2026, from [Link]
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National Institutes of Health (NIH) / PMC. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved April 4, 2026, from [Link]
